molecular formula C14H11F3N4O5 B10943156 N-(1,3-benzodioxol-5-yl)-2-[5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide

N-(1,3-benzodioxol-5-yl)-2-[5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide

Cat. No.: B10943156
M. Wt: 372.26 g/mol
InChI Key: ZMFITXSFJHFNAR-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2-[5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzodioxole ring fused with a pyrazole ring, which is further substituted with nitro, methyl, and trifluoromethyl groups. These structural elements contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-2-[5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine derivatives with 1,3-diketones.

    Nitration and Trifluoromethylation: The pyrazole ring is then nitrated and trifluoromethylated using appropriate reagents such as nitric acid and trifluoromethyl iodide.

    Coupling Reaction: Finally, the benzodioxole and pyrazole rings are coupled through an acetamide linkage using reagents like acetic anhydride and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-2-[5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-2-[5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-[5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzodioxol-5-yl)-2-[5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide is unique due to the presence of both nitro and trifluoromethyl groups on the pyrazole ring, which significantly influences its chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C14H11F3N4O5

Molecular Weight

372.26 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[5-methyl-4-nitro-3-(trifluoromethyl)pyrazol-1-yl]acetamide

InChI

InChI=1S/C14H11F3N4O5/c1-7-12(21(23)24)13(14(15,16)17)19-20(7)5-11(22)18-8-2-3-9-10(4-8)26-6-25-9/h2-4H,5-6H2,1H3,(H,18,22)

InChI Key

ZMFITXSFJHFNAR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC(=O)NC2=CC3=C(C=C2)OCO3)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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